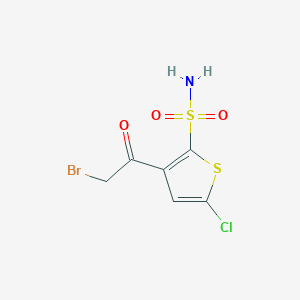
3-(2-ブロモアセチル)-5-クロロチオフェン-2-スルホンアミド
説明
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, also known as 2-BACCTS, is an organosulfur compound used in various scientific research applications. This compound is known for its unique properties such as its high solubility in water and its ability to act as a catalyst in a variety of different reactions. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.
科学的研究の応用
複素環式化合物の合成
この化合物は、様々な複素環式化合物の合成のための重要な出発物質として使用されます . それは異なる試薬と反応して、ピラン、ピリジン、チオフェン、チアゾール、およびピラゾール誘導体を生成します . これらの誘導体は、有意な細胞毒性を示すことがわかっています .
抗がん活性
“3-(2-ブロモアセチル)-5-クロロチオフェン-2-スルホンアミド”から合成された化合物は、6つのヒトがん細胞株に対してそのin vitro抗がん活性がスクリーニングされました . これらの誘導体の中で、いくつかの化合物は、IC 50 ˂ 900 nMで強力な阻害を示しました .
多官能基化複素環系の作成
“3-(2-ブロモアセチル)-5-クロロチオフェン-2-スルホンアミド”は、重要な多官能基化複素環系の作成において、汎用性の高いビルディングブロックとして役立ちます . それは、チオフェン、イミダゾール、ピラゾール、チアゾール、トリアゾール、ピラン、ピリジン、チアジアジン、および縮合複素環系などの、5員環および6員環の複素環系の広範な範囲を調製するために使用されてきました .
産業用途
この化合物は、他の産業的に重要な足場構造の合成にも使用されます . “3-(2-ブロモアセチル)-5-クロロチオフェン-2-スルホンアミド”の化学反応は、様々な産業用途で使用されてきました .
分析化学
分析化学の分野では、“3-(2-ブロモアセチル)-5-クロロチオフェン-2-スルホンアミド”とその誘導体は、用途が見出されています
作用機序
Target of Action
The primary target of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known that the compound interacts with its target enzyme, prostaglandin g/h synthase 1, and potentially affects its activity .
Biochemical Pathways
The compound is involved in the prostanoid synthesis pathway . By interacting with Prostaglandin G/H synthase 1, it may influence the production of prostanoids, which are lipid compounds involved in various physiological processes .
Result of Action
It is suggested that the compound may exhibit significant cytotoxic effects . For instance, some derivatives of the compound have shown potent inhibition with IC50 values in the nanomolar range .
生化学分析
Biochemical Properties
It is known that bromoacetyl compounds can act as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . These systems can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Some related compounds have shown significant cytotoxic effects against various human cancer cell lines
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZESFFKYLOCAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430974 | |
| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160982-11-6 | |
| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the significance of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in pharmaceutical chemistry?
A1: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide serves as a crucial starting material in the synthesis of Brinzolamide []. This compound undergoes a multi-step synthetic pathway that includes reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination to yield Brinzolamide. This synthetic route, as described in the research paper, achieves a total yield of 23% for the (S)-isomer of Brinzolamide [].
Q2: How is the purity and identity of synthesized 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide confirmed?
A2: The research utilizes prominent analytical techniques to ascertain both the structure and purity of the synthesized 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a detailed analysis of the hydrogen atom arrangement within the molecule, offering crucial information about its structure []. Additionally, Mass Spectrometry (MS) is employed to determine the exact mass-to-charge ratio of the compound's ions, further confirming its identity and purity []. These methods are fundamental in organic chemistry for structural elucidation and quality control of synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)

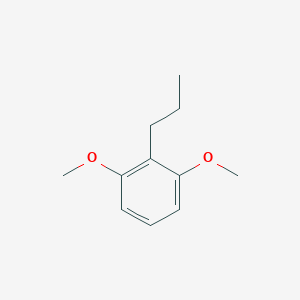
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
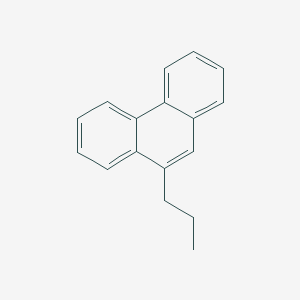

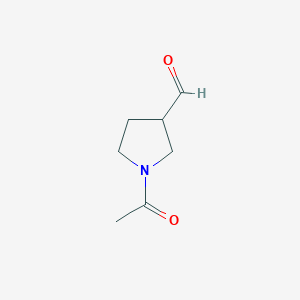

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
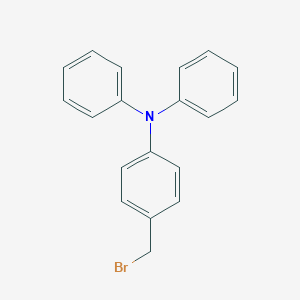
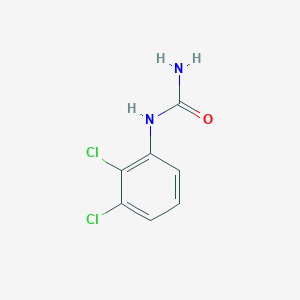
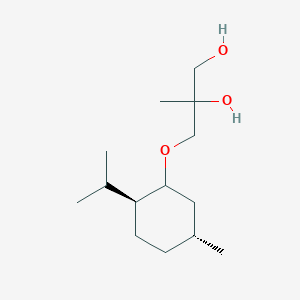
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)